molecular formula C13H12ClNS B6613180 4-{[(2-chlorophenyl)methyl]sulfanyl}aniline CAS No. 710966-52-2

4-{[(2-chlorophenyl)methyl]sulfanyl}aniline

Cat. No. B6613180
CAS RN: 710966-52-2
M. Wt: 249.76 g/mol
InChI Key: OHVBWTFTVVPMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-Chlorophenyl)methyl]sulfanyl}aniline, also known as 4-MSA, is an aniline derivative that has a wide range of applications in research and industry. It is an important intermediate in the synthesis of various organic compounds and is used in the production of pharmaceuticals, agrochemicals, and other products. 4-MSA is also used as a reagent in the synthesis of other compounds, such as dyes and pigments. In addition, it is used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

4-{[(2-chlorophenyl)methyl]sulfanyl}aniline is an aniline derivative and is used as a reagent in the synthesis of various organic compounds. The reaction of 2-chlorobenzaldehyde with aniline in the presence of a catalyst is the main reaction involved in the synthesis of this compound. The reaction proceeds through a nucleophilic substitution reaction in which the aniline is attacked by the nucleophilic chlorine atom of the 2-chlorobenzaldehyde. This leads to the formation of a new carbon-nitrogen bond, which is the main product of the reaction.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other products, which may have an effect on the body.

Advantages and Limitations for Lab Experiments

4-{[(2-chlorophenyl)methyl]sulfanyl}aniline has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is widely available. It is highly soluble in organic solvents and is stable under normal laboratory conditions. Furthermore, it is easy to handle and can be stored for long periods of time without degradation.
However, there are some limitations to using this compound in laboratory experiments. It is flammable and should be handled with care. In addition, it is toxic and should be handled with protective gloves and clothing.

Future Directions

There are several potential future directions for the use of 4-{[(2-chlorophenyl)methyl]sulfanyl}aniline in research and industry. It can be used in the synthesis of new compounds, such as dyes and pigments, for use in the production of pharmaceuticals and agrochemicals. It can also be used as a catalyst in the synthesis of polymers and other materials. In addition, it can be used as a reagent in the synthesis of new compounds for use in the production of optical fibers and semiconductors. Furthermore, it can be used as a reagent in the synthesis of new compounds for use in the production of nanomaterials and nanodevices. Finally, it can be used in the synthesis of new compounds for use in the production of biodegradable plastics.

Synthesis Methods

4-{[(2-chlorophenyl)methyl]sulfanyl}aniline is synthesized by the reaction of 2-chlorobenzaldehyde with aniline in the presence of a catalyst. The reaction is carried out at a temperature of 100°C in an inert atmosphere. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The product is then purified by recrystallization and filtered to obtain a pure product.

Scientific Research Applications

4-{[(2-chlorophenyl)methyl]sulfanyl}aniline is used in a variety of scientific research applications. It is used as a reagent for the synthesis of various organic compounds, such as dyes and pigments. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other products. It is also used in the synthesis of polymers and other materials for the production of optical fibers and semiconductors.

properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVBWTFTVVPMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.